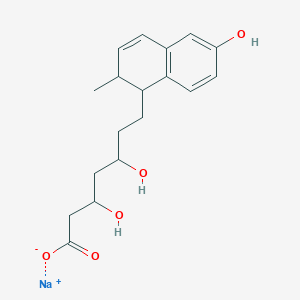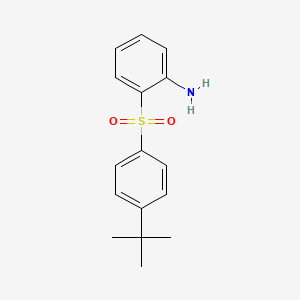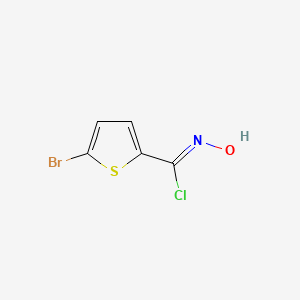![molecular formula C17H11NO4 B12066044 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety attached to a benzo[d][1,3]dioxole ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole typically involves the reaction of 3-nitronaphthalene with benzo[d][1,3]dioxole under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where the nitronaphthalene is coupled with the benzo[d][1,3]dioxole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.
Vergleich Mit ähnlichen Verbindungen
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core structure and may have similar chemical and biological properties.
Nitronaphthalene derivatives: These compounds share the nitronaphthalene moiety and may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and benzo[d][1,3]dioxole structures, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H11NO4 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
5-(3-nitronaphthalen-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2 |
InChI-Schlüssel |
OAMNJDPFLPEELZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)

![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)



![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)


